REACTION_CXSMILES
|
[CH:1]([C:18]1[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=1[OH:32])([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:4]=1[OH:17])[CH3:2].CN1CCCC1=O.[P:40](Cl)(Cl)[Cl:41]>C1(C)C=CC=CC=1>[Cl:41][P:40]1[O:17][C:4]2[C:5]([C:13]([CH3:16])([CH3:14])[CH3:15])=[CH:6][C:7]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:8][C:3]=2[CH:1]([CH3:2])[C:18]2[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=2[O:32]1
|
Name
|
|
Quantity
|
0.12 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
|
Quantity
|
15.7 mL
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
275 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the toluene is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is then recrystallized twice from 250 mL of acetonitrile
|
Type
|
CUSTOM
|
Details
|
The acetonitrile is decanted from the product which
|
Type
|
CUSTOM
|
Details
|
is dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClP1OC2=C(C(C3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C)C=C(C=C2C(C)(C)C)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: PERCENTYIELD | 34.8% | |
YIELD: CALCULATEDPERCENTYIELD | 34.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |